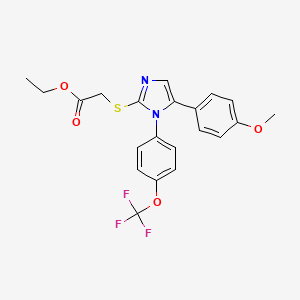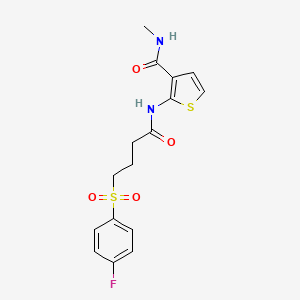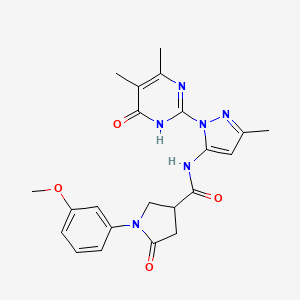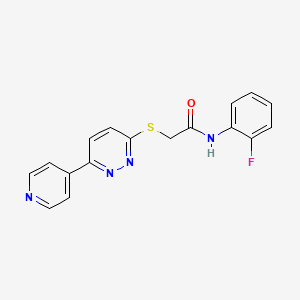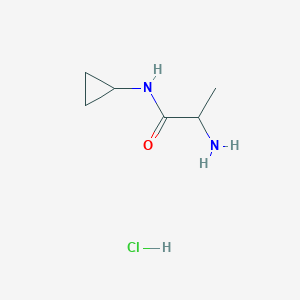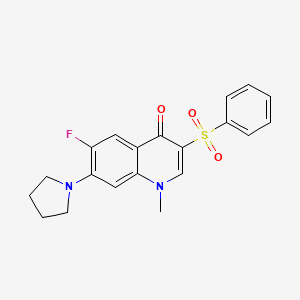
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide, also known as CCNSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CCNSB is a small molecule that belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, CCNSB has shown promising results in various scientific research areas, including cancer therapy, immunology, and neuroscience.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has shown promising results in various scientific research areas, including cancer therapy, immunology, and neuroscience. In cancer therapy, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has also been shown to enhance the activity of certain chemotherapeutic agents, such as doxorubicin, in cancer cells. In immunology, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neuroscience, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to enhance cognitive function and memory by increasing the levels of certain neurotransmitters, such as acetylcholine and dopamine.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has also been shown to inhibit the activity of certain receptors, such as GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to induce apoptosis by activating certain signaling pathways, such as the p53 pathway. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. In the immune system, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the regulation of the immune response. In the brain, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide has several advantages for lab experiments, including its small size, high solubility, and low toxicity. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide is also relatively easy to synthesize, and its chemical properties can be easily modified to optimize its activity. However, N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide also has some limitations for lab experiments, including its limited stability, which can make it difficult to store and handle. N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide also has limited selectivity, which means that it may interact with other enzymes and receptors in the body, leading to off-target effects.
Direcciones Futuras
There are several future directions for the research and development of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide. One potential direction is the optimization of its chemical properties to improve its selectivity and activity. Another potential direction is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide and its potential applications in various scientific research areas. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide in humans, which could lead to its potential use as a therapeutic agent in the future.
Métodos De Síntesis
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide can be synthesized using various methods, including the reaction of 4-aminobenzamide with cyanomethyl chloride and cyclopropylsulfonyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent, such as dichloromethane. The product is purified using column chromatography, and the yield is typically around 50%.
Propiedades
IUPAC Name |
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c13-7-8-14-12(16)9-1-5-11(6-2-9)19(17,18)15-10-3-4-10/h1-2,5-6,10,15H,3-4,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYQFWVOACMDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)
![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)

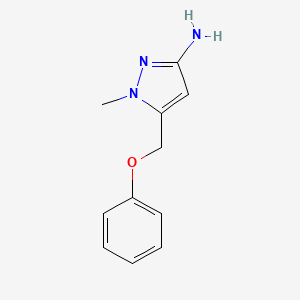
![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)
![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)
![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)
